molecular formula C24H18F3N3O2 B2849526 N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide CAS No. 1105206-15-2

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2849526
CAS No.: 1105206-15-2
M. Wt: 437.422
InChI Key: RXNKEMJDXHYPCJ-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C24H18F3N3O2 and its molecular weight is 437.422. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has led to the synthesis of various substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, showcasing the versatility of quinazoline derivatives in chemical synthesis. These compounds were synthesized from reactions involving methyl anthranilate with different aryl-1,3,4-oxadiazolin-5-ones, demonstrating alternative routes and the influence of substituents on the chemical properties of the resultant compounds (Chau, Saegusa, & Iwakura, 1982).

Antitumor Activity

A novel series of quinazoline derivatives has been evaluated for antitumor activity, with certain compounds showing promising broad-spectrum antitumor effects. Specifically, derivatives demonstrated significant growth-inhibitory properties against various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Alanazi et al., 2014).

Water-Solubility and Biochemical Characteristics

The search for water-soluble analogs of quinazolin-4-one-based antitumor agents led to the synthesis of compounds with increased aqueous solubility and enhanced cytotoxicity compared to their parent compounds. This research underscores the importance of solubility in the bioavailability and efficacy of potential therapeutic agents (Bavetsias et al., 2002).

Analgesic Activity

Quinazoline moieties have also been explored for their analgesic properties. The synthesis of new pyrazoles and triazoles bearing a quinazoline moiety was investigated, with selected compounds showing analgesic activity. This research opens avenues for the development of new pain management therapies (Saad, Osman, & Moustafa, 2011).

Corrosion Inhibition

The evaluation of quinazoline derivatives as corrosion inhibitors on mild steel in acidic environments demonstrated the potential of these compounds in industrial applications. The study found that the efficiency of these inhibitors depends on the nitrogen content, concentration, and molecular weight of the compounds (Kadhim et al., 2017).

Properties

IUPAC Name

N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O2/c1-14-3-10-19(11-4-14)30-15(2)28-21-12-9-18(13-20(21)23(30)32)29-22(31)16-5-7-17(8-6-16)24(25,26)27/h3-13H,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNKEMJDXHYPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.